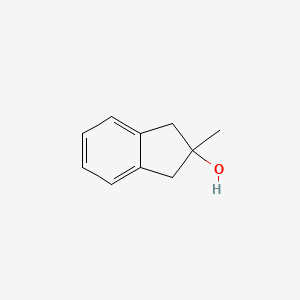

2-Methyl-2-indanol

Description

Significance of Indanol Scaffolds in Chemical Research

Indanol scaffolds are integral components of numerous biologically active molecules and are frequently employed as building blocks in the synthesis of complex organic compounds. The rigid framework of the indane skeleton, combined with the chemical reactivity of the hydroxyl group, makes these compounds valuable in a variety of chemical transformations.

The importance of the indanol structural motif is underscored by its presence in a range of natural products and pharmaceutical agents. ontosight.ai For instance, derivatives of indanone, a precursor to indanol, have been investigated for their potential as antiviral, anticancer, and neuroprotective agents. The core indanol structure is also a key component in ligands used for asymmetric catalysis, a field dedicated to the selective synthesis of a specific enantiomer of a chiral product. mdpi.comacs.org

The versatility of the indanol scaffold is further demonstrated by its use in the synthesis of various heterocyclic compounds. For example, indanol derivatives can be converted into indenes, which can then undergo reactions like iodoamidation to form oxazolidinones. mdpi.com The ability to introduce a wide array of functional groups onto the indanol framework allows chemists to fine-tune the steric and electronic properties of the molecule, making it an adaptable tool for a broad spectrum of chemical applications.

Overview of Key Research Areas Pertaining to 2-Methyl-2-indanol and Related Indanol Derivatives

Research involving 2-Methyl-2-indanol and its analogs spans several key areas of organic chemistry, from mechanistic studies to the development of novel synthetic methodologies and the synthesis of bioactive compounds.

One significant area of research is the use of indanol derivatives in mechanistic studies to elucidate the pathways of chemical reactions. For example, achiral 2-indanol (B118314) imidate derivatives have been used as substrates in mechanistic studies of enantioselective C-H amination reactions. mdpi.com The stereochemical rigidity of the indanol framework provides a clear platform to study the stereoselectivity of these transformations.

Furthermore, indanol derivatives, including 2-Methyl-2-indanol, serve as crucial intermediates in the total synthesis of complex natural products and pharmaceuticals. The synthesis of cis-1-amino-2-indanol, a closely related and widely used derivative, has been the subject of extensive research, with numerous synthetic strategies developed to control its stereochemistry. mdpi.com This particular derivative is a cornerstone in the preparation of chiral ligands and auxiliaries for asymmetric synthesis. mdpi.comsigmaaldrich.com

The development of new synthetic methods often utilizes indanol derivatives as test substrates or key building blocks. For instance, intramolecular Friedel-Crafts cyclization has been employed to synthesize 1,1-dimethyl-4-indanol derivatives. tandfonline.com Additionally, the synthesis of 2-Methyl-1-indanone, a direct precursor to 2-Methyl-2-indanol, can be achieved through various methods, including the cyclization of substituted benzoyl chlorides. beilstein-journals.org The reduction of 2-Methyl-1-indanone provides a direct route to 2-Methyl-2-indanol.

The following table provides a summary of key compounds related to 2-Methyl-2-indanol and their areas of research application.

| Compound Name | Key Research Application |

| 2-Methyl-2-indanol | Precursor in synthetic methodologies |

| cis-1-Amino-2-indanol | Chiral auxiliary and ligand in asymmetric synthesis mdpi.comsigmaaldrich.com |

| 2-Indanol | Substrate in mechanistic studies mdpi.com |

| 2-Methyl-1-indanone | Intermediate in the synthesis of bioactive molecules |

Structure

3D Structure

Properties

CAS No. |

33223-84-6 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-methyl-1,3-dihydroinden-2-ol |

InChI |

InChI=1S/C10H12O/c1-10(11)6-8-4-2-3-5-9(8)7-10/h2-5,11H,6-7H2,1H3 |

InChI Key |

JWVVFPXYZALZDT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=CC=C2C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 2 Indanol and Indanol Analogues

Strategies for the Construction of the Indane Core

The formation of the five-membered ring fused to a benzene (B151609) ring is the cornerstone of indanol synthesis. Various cyclization reactions and total synthesis approaches have been developed to achieve this structural motif.

Cyclization Reactions in Indanol Synthesis

Cyclization reactions, particularly those involving intramolecular processes, are among the most common and efficient methods for constructing the indane framework. These strategies often begin with readily available aromatic precursors.

The Friedel-Crafts reaction is a fundamental tool for the synthesis of indanones, which are key precursors to 2-methyl-2-indanol and other indanol derivatives. sigmaaldrich.com This reaction involves the electrophilic aromatic substitution of an aromatic ring.

Intramolecular Friedel-Crafts acylation is a widely used method for the synthesis of 1-indanones. mdpi.com This typically involves the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides. The direct cyclization of 3-arylpropionic acids is often preferred due to its atom economy, producing only water as a byproduct. mdpi.com However, this can be more challenging than the cyclization of the more reactive acyl chlorides. mdpi.com Lewis acids such as aluminum chloride (AlCl₃) are common promoters for these reactions. beilstein-journals.orgnih.gov Other catalysts, including niobium pentachloride (NbCl₅) and various metal triflates, have also been shown to be effective. beilstein-journals.orgresearchgate.net For instance, NbCl₅ can act as both a reagent to convert the carboxylic acid to the acyl chloride in situ and as a catalyst for the cyclization. researchgate.net Superacids like triflic acid (TfOH) can also promote the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids. mdpi.com

An alternative approach involves the use of Meldrum's acid derivatives. Intramolecular Friedel-Crafts acylation of these compounds, catalyzed by metal trifluoromethanesulfonates, provides a route to 1-indanones. beilstein-journals.orgnih.gov

Furthermore, a one-pot process starting from benzoic acids has been developed. This method involves the in-situ formation of a benzoyl chloride, its reaction with ethylene, and subsequent intramolecular Friedel-Crafts alkylation to yield 1-indanones. nih.govacs.org

The following table summarizes various Friedel-Crafts approaches to indanone precursors:

| Starting Material | Reagent/Catalyst | Product | Reference |

| 3-Arylpropionic acid | Thionyl chloride, AlCl₃ | 1-Indanone (B140024) | beilstein-journals.orgnih.gov |

| 3-Arylpropionic acid | NbCl₅ | 1-Indanone | researchgate.net |

| Benzoic acid | Thionyl chloride, Ethylene, AlCl₃ | 1-Indanone | nih.govacs.org |

| Benzyl Meldrum's acid derivative | Metal trifluoromethanesulfonate | 1-Indanone | beilstein-journals.orgnih.gov |

| 3-(Trifluoromethyl)crotonic acid | Triflic acid | CF₃-Indanone | mdpi.com |

Carbonylative cyclization represents another powerful strategy for the synthesis of indanones. These reactions involve the incorporation of a carbonyl group (CO) during the cyclization process, often catalyzed by transition metals.

Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides is a notable method. organic-chemistry.org This reaction proceeds in good to excellent yields, particularly with substrates containing a terminal olefin. organic-chemistry.org The proposed mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by CO insertion, acylpalladation, and subsequent steps to form the indanone ring. organic-chemistry.org

Rhodium catalysts have also been employed in carbonylative cyclizations. For example, rhodium-catalyzed reactions of alkynes with arylboroxines under a carbon monoxide atmosphere can produce indanones. iyte.edu.tr The yields of these reactions can be influenced by the electronic nature of both the arylboroxine and the alkyne. iyte.edu.tr Furthermore, rhodium-catalyzed tandem reactions can lead to the formation of substituted indanones under mild conditions. organic-chemistry.org

The following table provides examples of carbonylative cyclization methods for indanone synthesis:

| Catalyst System | Substrates | Product | Reference |

| Pd(OAc)₂, Pyridine, n-Bu₄NCl | Unsaturated aryl iodide, CO | Indanone | organic-chemistry.org |

| Rhodium complex | Alkyne, Arylboroxine, CO | Indanone | iyte.edu.tr |

| Mo(CO)₆, Palladium catalyst | Unsaturated aryl bromide/chloride | 1-Indanone | iyte.edu.tr |

Functional Group Interconversion Strategies at the Indanol Moiety

Once the indane core is established, typically as an indanone, functional group interconversions are necessary to introduce the desired hydroxyl group and other substituents. For the synthesis of 2-methyl-2-indanol, the key transformation is the addition of a methyl group to the carbonyl at the 2-position of a 2-indanone (B58226) precursor. This is commonly achieved through the use of organometallic reagents such as methylmagnesium bromide (a Grignard reagent) or methyllithium.

For other indanol analogues, a variety of transformations can be employed. For instance, reduction of the ketone in an indanone can yield a secondary alcohol. Stereoselective reduction methods can be used to control the stereochemistry of the resulting hydroxyl group.

Furthermore, if the desired product is an aminoindanol (B8576300), the ketone can be converted to an oxime, which can then be reduced to an amine. The Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid, can also be used to introduce an amino group. mdpi.comgoogle.com For example, cis-1-amino-2-indanol can be synthesized from cis-1,2-indanediol via a Ritter-type reaction. mdpi.com

Enantioselective and Diastereoselective Synthesis of 2-Methyl-2-indanol and Chiral Indanol Derivatives

The synthesis of specific stereoisomers of 2-methyl-2-indanol and other chiral indanols is of great importance, particularly for applications in asymmetric catalysis and medicinal chemistry. Several strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Enantioselective Synthesis:

Enantioselective approaches aim to produce a single enantiomer of a chiral compound. This can be achieved through several methods:

Chiral Pool Synthesis: As discussed previously, starting from enantiomerically pure precursors like amino acids or sugars allows for the transfer of chirality to the final product. mdpi.comethz.ch

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a reaction. For example, the enantioselective reduction of indanones using chiral catalysts can produce optically active indanols. mdpi.com Rhodium-catalyzed asymmetric intramolecular 1,4-addition has been used to synthesize chiral 3-aryl-1-indanones with high enantioselectivity. organic-chemistry.org

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the substrate to direct the stereochemical outcome of a reaction. ethz.chuniurb.it After the desired stereocenter is created, the auxiliary is removed. Acrylate (B77674) esters of cis-1-arylsulfonamido-2-indanols, derived from commercially available cis-1-amino-2-indanol, have been used as efficient chiral auxiliaries in asymmetric Diels-Alder reactions. nih.gov

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. For example, lipase-catalyzed acylation has been used to resolve racemic trans-1-azido-2-indanol. mdpi.com

Diastereoselective Synthesis:

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters in a molecule. In the context of indanols, this is crucial for obtaining specific isomers like cis- or trans-diols or aminoalcohols.

One approach to control diastereoselectivity is through substrate-controlled reactions, where the existing stereochemistry in the molecule directs the formation of a new stereocenter. For example, the stereoselective synthesis of 1-trifluoromethylindan-1-ols has been achieved with excellent diastereoselectivity through the electrophilic activation of CF₃-β-keto esters. mdpi.com

Hydrogenation reactions can also be highly diastereoselective. For example, the Pd-catalyzed hydrogenation of certain precursors can lead to the efficient synthesis of cis-2-amino-1-indanol derivatives. mdpi.com

The choice of synthetic strategy will depend on the desired stereochemistry of the final indanol product and the availability of starting materials and reagents.

Asymmetric Transformations in Chiral Indanol Synthesis

The development of asymmetric catalysis has provided powerful tools for the synthesis of chiral indanols and their analogues with high levels of enantioselectivity. These methods often employ chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer.

A prominent strategy involves the use of catalysts derived from chiral amino alcohols. For instance, oxazaborolidine catalysts derived from cis-1-amino-2-indanol are highly effective for the enantioselective reduction of prochiral ketones. nih.govsigmaaldrich.com These catalyst systems, often used with borane (B79455), can achieve high yields and excellent enantiomeric excess (ee) in the reduction of various ketones. nih.gov The rigid, bicyclic structure of the indanol backbone is key to creating a well-defined chiral environment that effectively controls the approach of the reagents. nih.gov

Another important class of asymmetric transformations is the Sharpless asymmetric dihydroxylation, which introduces two adjacent hydroxyl groups across a double bond with high enantioselectivity. This method has been applied to precursors like (E)-cinnamate ethyl ester to create chiral diols, which are then converted to the desired aminoindanol through subsequent steps. mdpi.com Similarly, asymmetric epoxidation of olefins, such as indene (B144670), using chiral catalysts like (R,R)-Mn-Salen complexes, produces chiral epoxides (e.g., (1R,2S)-indene oxide) that are key intermediates for enantiopure indanols. mdpi.com

Chiral ligands are also extensively used in transition-metal-catalyzed reactions. For example, rhodium complexes with chiral phosphine (B1218219) ligands such as (S)-Segphos have been utilized in the asymmetric addition of terminal alkynes to allenyl aldehydes to produce indanols with tertiary alcohols in good yields and high enantioselectivity. rsc.org

Table 1: Examples of Asymmetric Transformations in Chiral Indanol Synthesis

| Transformation | Catalyst / Auxiliary | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric Reduction | (1R,2S)-B-methyl oxazaborolidine / BH3 | Bromo ketone | Bromohydrin | 96% | nih.gov |

| Asymmetric Dihydroxylation | Sharpless AD-mix | (E)-Cinnamate ethyl ester | syn-Diol | 99% | mdpi.com |

| Asymmetric Epoxidation | (R,R)-Mn-Salen / NaOCl | Indene | (1R,2S)-Indene oxide | 80-85% | mdpi.com |

| Asymmetric C-H Insertion | Ru(II) / Chiral NHC ligand | Acyl-protected 2-indanol (B118314) | (3S,8R)-Oxazolidinone | 95% | mdpi.com |

These transformations highlight the power of asymmetric catalysis to install chirality efficiently, providing access to enantiomerically enriched indanol derivatives that are otherwise difficult to synthesize. nih.govrsc.org

Stereochemical Control via Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are fundamental in constructing the indane skeleton, offering a high degree of stereochemical control by leveraging the conformational constraints of cyclic transition states. mdpi.com The formation of a five-membered ring is a common and effective strategy to establish the desired cis stereochemistry between substituents at the C1 and C2 positions of the indanol core. nih.govmdpi.com

A classic and widely used example is the Ritter reaction. nih.govmdpi.com This reaction typically starts with an enantiomerically enriched indene oxide. Treatment with a nitrile (like acetonitrile) under strong acid conditions (e.g., sulfuric acid or oleum) prompts a ring-opening of the epoxide followed by an intramolecular cyclization. nih.govmdpi.com This process proceeds through a cyclic intermediate to form a cis-oxazoline. The stereochemistry is controlled because the intramolecular attack favors the formation of the thermodynamically stable cis-fused 5,5-ring system. Subsequent hydrolysis of this oxazoline (B21484) intermediate yields the final cis-1-amino-2-indanol. nih.gov This method is a cornerstone of the industrial synthesis of indinavir, a well-known HIV protease inhibitor. nih.gov

Intramolecular amide cyclization represents another powerful pathway. mdpi.com In this approach, a suitably functionalized acyclic precursor containing an amide and a leaving group is induced to cyclize. For example, an N-acyl derivative of a trans-amino alcohol can undergo cyclization with inversion of configuration at one of the stereocenters to form a cis-oxazoline, which is then hydrolyzed to the cis-aminoindanol. mdpi.com

More recent developments include metal-catalyzed C-H amination or nitrene insertion reactions. mdpi.com Chiral ruthenium or rhodium catalysts can direct the intramolecular insertion of a nitrene into a benzylic C-H bond, forming a cyclic oxazolidinone with high diastereoselectivity and enantioselectivity. mdpi.com This method provides a direct route to the cyclic core with excellent control over the newly formed stereocenters.

Table 2: Intramolecular Cyclization Strategies for Stereochemical Control

| Cyclization Strategy | Key Intermediate | Stereochemical Outcome | Final Product | Reference |

| Ritter Reaction | Chiral Indene Oxide | Formation of cis-oxazoline | cis-1-Amino-2-indanol | nih.govmdpi.com |

| Intramolecular Amide Cyclization | N-acyl trans-amino alcohol | Inversion of configuration at C2 | cis-1-Amino-2-indanol | mdpi.com |

| C(sp³)-H Nitrene Insertion | Acyl-protected 2-indanol | Asymmetric C-N bond formation | Chiral Oxazolidinone | mdpi.com |

These intramolecular strategies are highly effective because the cyclization event locks the relative stereochemistry of the substituents, providing a reliable method for synthesizing specific stereoisomers of indanol analogues. nih.govmdpi.com

Enzymatic Approaches to Chiral Indanols

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiopure chiral compounds. core.ac.uk Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral indanols. core.ac.ukresearchgate.net

One of the most common enzymatic methods is kinetic resolution. mdpi.com This process involves the use of an enzyme, typically a lipase (B570770), to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, lipases such as Candida antarctica lipase B (CAL-B) or Porcine Pancreatic Lipase (PPL) are widely used for the enantioselective acylation of racemic indanols. mdpi.comacs.orgacs.orgnih.gov In the presence of an acyl donor like vinyl acetate (B1210297), the lipase will acylate one enantiomer (e.g., the (R)-enantiomer) much faster than the other, allowing for the separation of the fast-reacting ester and the unreacted (S)-enantiomer, both with high enantiomeric excess. acs.org

Asymmetric reduction of prochiral ketones is another powerful biocatalytic strategy. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or various bacteria strains (Lactobacillus, Rhodococcus), contain ketoreductases (KREDs) that can reduce a ketone like 1-indanone to the corresponding alcohol with high enantioselectivity. nih.govresearchgate.net For example, Lactobacillus paracasei BD71 has been used for the enantioselective reduction of 1-indanone to produce (S)-1-indanol in high yield and excellent enantiomeric purity (>99% ee). researchgate.net

Furthermore, dioxygenase and epoxide hydrolase enzymes are used in key transformations starting from indene. core.ac.ukresearchgate.net Dioxygenase enzymes from bacteria like Rhodococcus sp. can catalyze the dihydroxylation of indene to produce enantiopure cis- or trans-indandiols. core.ac.ukresearchgate.net Alternatively, racemic indene oxide can be resolved using an epoxide hydrolase from organisms like Diplodia gossipina, which selectively hydrolyzes one enantiomer of the epoxide to a diol, leaving the desired epoxide enantiomer untouched and optically pure. core.ac.ukresearchgate.net Transaminases are also employed to convert α-hydroxy ketones into chiral amino alcohols, providing a direct route to compounds like (1R, 2S)-norephedrine and other amino alcohol analogues. google.com

Table 3: Selected Enzymatic Methods for Chiral Indanol Synthesis

| Enzyme/Organism | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution (Acylation) | Racemic cis-1-amino-2-indanol derivative | (S)-ester and (R)-alcohol | >99% | mdpi.com |

| Novozym 435 | Kinetic Resolution (Transesterification) | Racemic 1-indanol (B147123) | (R)-1-indanol | 95% | acs.org |

| Lactobacillus paracasei BD71 | Asymmetric Reduction | 1-Indanone | (S)-1-indanol | >99% | researchgate.net |

| Rhodococcus sp. | Dihydroxylation | Indene | cis-(1S,2R)-indandiol | >99% | core.ac.ukresearchgate.net |

| Diplodia gossipina | Kinetic Resolution (Hydrolysis) | Racemic Indene Oxide | (1S,2R)-Indene oxide | >99.9% | core.ac.ukresearchgate.net |

| Baker's Yeast | Asymmetric Reduction | 1-(Methoxycarbonyl)-indan-2-one | (1R, 2S)-hydroxy ester | 99.5% | nih.gov |

These enzymatic methods represent a significant advancement in sustainable chemistry, providing efficient pathways to high-purity chiral indanols that are essential for asymmetric synthesis and pharmaceutical development. core.ac.uknih.gov

Stereochemical Investigations of 2 Methyl 2 Indanol and Its Derivatives

Resolution of Racemic 2-Methyl-2-indanol and Related Chiral Indanols

The separation of enantiomers from a racemic mixture is a critical process in stereochemistry. For 2-methyl-2-indanol and similar chiral indanols, both chemical and enzymatic methods have been effectively employed.

Enzymatic Kinetic Resolution and Acylation/Hydrolysis

Enzymatic methods offer a highly selective alternative for the resolution of chiral indanols. Lipases are commonly employed to catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture with high stereospecificity.

A notable example involves the enzymatic kinetic resolution of racemic trans-1-azido-2-indanol. In a study by Ghosh and co-workers, lipase (B570770) PS 30 was used in a mixture of dimethoxyethane (DME) and isopropenyl acetate (B1210297). mdpi.com This resulted in the acylation of the (1R,2R)-enantiomer, yielding (1R,2R)-2-acetoxy-1-azidoindane (44% yield, >96% ee), while leaving the (1S,2S)-alcohol unreacted (46% yield, >96% ee). mdpi.com Similarly, another approach utilized lipase from Pseudomonas sp. (Amano) and vinyl acetate in tert-butyl methyl ether, affording the unreacted (1S,2S)-azido-2-indanol with 48% yield and 99% enantiomeric excess (ee), and the (1R,2R)-azido acetate with 49% yield and 98% ee. mdpi.com

Furthermore, the enzymatic resolution of racemic cis-1-amino-2-indanol has been achieved through selective N-acetylation. researchgate.net Continuous-flow systems using immobilized Candida antarctica lipase B (CALB) with ethyl acetate as the acyl donor have shown to be particularly effective, enabling the selective acylation of the amino group of the (1S,2R)-substrate. researchgate.net The controlled flow rate in these systems is thought to increase the local concentration of the immobilized enzyme, thereby enhancing the rate of the desired acylation. researchgate.net

Another strategy involves the enzymatic hydrolysis of acetates. For instance, the kinetic enzymatic hydrolysis of halo-2,3-dihydroindenyl acetates has been carried out using Novozyme 435® (CALB) in a two-phase system, leading to the resolution of the racemic mixture with high chemical yield and enantiomeric purity. arkat-usa.org The acylation of a secondary alcohol with vinyl acetate catalyzed by Burkholderia cepacia lipase has also been shown to be a strictly (R)-selective process. arkat-usa.org

| Substrate | Enzyme | Process | Product 1 (% yield, % ee) | Product 2 (% yield, % ee) |

| Racemic trans-1-Azido-2-indanol | Lipase PS 30 | Acylation | (1R,2R)-Acetate (44, >96) | (1S,2S)-Alcohol (46, >96) |

| Racemic trans-1-Azido-2-indanol | Lipase from Pseudomonas sp. | Acylation | (1R,2R)-Acetate (49, 98) | (1S,2S)-Alcohol (48, 99) |

| Racemic cis-1-Amino-2-indanol | Immobilized CALB | N-Acetylation | N-acetylated (1S,2R)-isomer | Unreacted (1R,2S)-isomer |

| Racemic Halo-2,3-dihydroindenyl acetates | Novozyme 435® (CALB) | Hydrolysis | Resolved enantiomers | - |

| Racemic 2,3-dehydroindanol | Burkholderia cepacia lipase | Acylation | (R)-selective acetate | Unreacted (S)-alcohol |

Diastereoselectivity in Synthetic Transformations Involving 2-Methyl-2-indanol Derivatives

The rigid framework of the indane ring system makes its derivatives valuable chiral auxiliaries in asymmetric synthesis, where they can effectively control the stereochemical outcome of reactions.

Derivatives of cis-1-amino-2-indanol are widely used as chiral auxiliaries in various asymmetric transformations, including diastereoselective enolate alkylation and reduction. mdpi.com For example, acrylate (B77674) esters derived from cis-1-arylsulfonamido-2-indanols have been used in Lewis acid-promoted Diels-Alder reactions with cyclopentadiene. nih.gov These reactions proceed with complete endo-selectivity and high endo-diastereoselectivity. nih.gov The choice of Lewis acid can influence the diastereomeric ratio; for instance, using TiCl4 as the promoter for the cycloaddition of a bulky acrylate ester resulted in a high diastereomer ratio of 96:4. nih.gov The chiral auxiliaries can be removed under mild hydrolysis conditions and recovered. nih.gov

The synthesis of highly substituted 1,2-amino alcohols in high yield and diastereoselectivity has been achieved through the organometallic addition of a wide range of nucleophiles to tert-butylsulfinimines. researchgate.net Furthermore, the ruthenium complex prepared from [RuCl2(p-cymene)]2 and (1S,2R)-1-amino-2-indanol serves as an efficient catalyst for the asymmetric transfer hydrogenation of (R)-N-(tert-butanesulfinyl)ketimines, leading to chiral primary amines with very high optical purities (up to >99% ee) after desulfinylation. researchgate.net

In the synthesis of 2,3-disubstituted indanones, the combination of In(OTf)3 and benzoic acid has been shown to synergistically promote the coupling of alkynes and acetals, yielding the products with excellent diastereoselectivity through a tandem [2 + 2] cycloaddition and Nazarov reaction. organic-chemistry.org

| Reaction | Chiral Auxiliary/Catalyst | Reactants | Diastereoselectivity |

| Diels-Alder Reaction | Acrylate esters of cis-1-arylsulfonamido-2-indanols | Cyclopentadiene | Complete endo-selectivity, high endo-diastereoselectivity (up to 96:4) |

| Asymmetric Transfer Hydrogenation | Ru complex with (1S,2R)-1-amino-2-indanol | (R)-N-(tert-butanesulfinyl)ketimines | High (up to >99% ee for final amine) |

| Coupling of Alkynes and Acetals | In(OTf)3 and Benzoic Acid | Alkynes, Acetals | Excellent |

Conformational Analysis of Chiral Indanol Systems: Insights from Stereoisomers

The stereochemical arrangement of substituents on the indane ring significantly influences its conformation, which in turn affects its reactivity and spectroscopic properties.

The puckering of the five-membered ring in substituted indans leads to different conformations. acs.org For 1-substituted indans, two main ring-puckering conformations exist, leading to either a pseudoequatorial or a pseudoaxial position for the substituent. acs.org The conformation with the substituent in the pseudoequatorial position is generally more abundant. acs.org

In the case of cis- and trans-1-amino-2-indanol diastereomers, the stereochemistry dictates the possibility of intramolecular hydrogen bonding. researchgate.net In neutral or protonated cis-1-amino-2-indanol, an intramolecular hydrogen bond can form between the hydroxyl and amino groups. researchgate.net This interaction is not possible in the trans diastereomer. researchgate.net The cis-diastereomer also exhibits greater conformational flexibility, with two conformers detected under jet-cooled conditions, whereas only one is observed for the trans-isomer. researchgate.net

The orientation of the hydroxyl group in 2-indanol (B118314) also leads to different conformers. Studies have identified a major conformer where the hydroxyl hydrogen is involved in an intramolecular hydrogen bond with the π-electrons of the aromatic ring. researchgate.net This weak hydrogen bond has a notable effect on the puckering potential of the five-membered ring. researchgate.net

The solvent can also play a crucial role in the conformational preferences. For instance, in a non-hydrogen-bonding solvent like CCl4, 1-indanol (B147123) exists in multiple conformations arising from the rotation of the OH group and ring puckering. acs.org In a hydrogen-bonding solvent like DMSO-d6, 1-indanol forms complexes with the solvent, leading to a larger number of possible conformers. acs.org

| Compound | Key Conformational Feature | Influencing Factor |

| 1-Substituted Indans | Ring puckering (pseudoequatorial vs. pseudoaxial substituent) | Steric bulk of substituent |

| cis-1-Amino-2-indanol | Intramolecular hydrogen bond possible, greater flexibility (two conformers) | cis-Stereochemistry |

| trans-1-Amino-2-indanol | No intramolecular hydrogen bond, less flexible (one conformer) | trans-Stereochemistry |

| 2-Indanol | Intramolecular OH-π hydrogen bond | Hydroxyl group orientation |

| 1-Indanol | Multiple rotamers and puckered conformers | Solvent (non-hydrogen-bonding vs. hydrogen-bonding) |

Computational Chemistry Studies on 2 Methyl 2 Indanol and Indanol Systems

Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Landscapes

Ab initio and DFT calculations are powerful tools for mapping the complex conformational possibilities of flexible molecules such as indanols. These methods solve the electronic Schrödinger equation to determine molecular energies and properties, providing a detailed picture of the molecule's preferred shapes and the energy barriers between them.

The potential energy surface (PES) represents the energy of a molecule as a function of its geometry. For indanol systems, the PES is often explored along key degrees of freedom, such as the ring-puckering of the five-membered ring and the internal rotation of the hydroxyl group.

Comprehensive ab initio calculations, for instance at the MP2/cc-pVTZ level of theory for 2-indanol (B118314), have been used to construct two-dimensional potential energy surfaces. nih.gov These surfaces map the energy changes associated with both the ring-puckering vibration and the OH group's internal rotation. nih.gov Such calculations reveal the existence of multiple possible conformations (energy minima) and the transition states that connect them. nih.gov For 2-indanol, four distinct conformations have been identified through these computational explorations. nih.gov The relative populations of these conformers can be predicted from their calculated energies; for example, MP2/6-311++G(d,p) calculations predicted a conformer distribution of 70%, 13%, 9%, and 8% at a temperature of 90°C, which aligns well with experimental observations. nih.gov

| Conformer | Description | Calculated Relative Energy (kJ/mol) | Predicted Population (MP2/6-311++G(d,p)) | Experimental Population |

|---|---|---|---|---|

| I (Most Stable) | Intramolecular H-bond | 0.0 | 70% | 82% |

| II | - | ~5.4 | 13% | 11% |

| III | - | ~6.3 | 9% | 5% |

| IV | - | ~6.7 | 8% | 3% |

Computational studies using DFT have been instrumental in assigning vibrational frequencies observed in experimental spectra to specific molecular motions. nih.govresearchgate.net For 1-indanol (B147123), calculations predicted a ground-state puckering frequency of 147 cm⁻¹, which corresponds to an out-of-plane folding motion of the five-membered ring relative to the aromatic ring. mpg.de In 2-indanol, a low-frequency progression observed experimentally at about 147 cm⁻¹ in the ground state has been assigned to a puckering motion coupled with a ring flapping mode. researchgate.net Theoretical calculations show that substitution on the flexible ring modifies these low-frequency vibrations; for example, substituting a hydroxyl group at the 2-position, as in 2-indanol, leads to a lowering of the puckering frequency compared to the parent indan (B1671822) molecule. researchgate.net

| Molecule | State | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 1-Indanol | Ground (S₀) | Puckering | 147 | 147 | mpg.de |

| 1-Indanol | Excited (S₁) | Puckering | 114 | 116 | mpg.de |

| 2-Indanol | Ground (S₀) | Puckering/Flapping | - | ~147 | researchgate.net |

| 2-Indanol | Ground (S₀) | Puckering/Twisting | - | 111-119 | researchgate.net |

The orientation of substituent groups, such as the hydroxyl (-OH) group, is another critical factor defining the conformational landscape. The rotation of the OH group around the C-O bond is a low-energy process that gives rise to multiple rotamers. mpg.denih.gov

Investigation of Intramolecular Interactions

Computational methods are essential for identifying and quantifying the weak intramolecular forces that stabilize specific conformations. These non-covalent interactions, though subtle, play a decisive role in the molecular structure of indanols.

A key stabilizing feature in many indanol systems is the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electron cloud of the fused benzene (B151609) ring. nih.govresearchgate.netaip.org This OH/π interaction is a crucial factor in determining the preferred conformation. researchgate.net

Ab initio calculations at the MP2/6-311++G(d,p) level for 2-indanol identified the major species as a conformer where this intramolecular hydrogen bond is present. aip.org The energy of this weak hydrogen bond was theoretically estimated to be approximately 6.5 kJ/mol. aip.org This interaction significantly affects the puckering potential of the five-membered ring. aip.org Further studies using MP2/cc-pVTZ theory confirmed that the most stable form of 2-indanol is stabilized by this internal hydrogen bonding. nih.gov Similar π-type hydrogen bonds are observed in related molecules like 2-cyclopenten-1-ol, where the calculated distance from the hydroxyl hydrogen to the center of the C=C double bond is a key indicator of the interaction's presence. mdpi.com The formation of this bond is favored by the electrostatic potential of the benzene π-system. nih.gov

| Molecule | Computational Method | Parameter | Calculated Value | Reference |

|---|---|---|---|---|

| 2-Indanol | MP2/6-311++G(d,p) | H-bond Energy | ~6.5 kJ/mol | aip.org |

| 2-Cyclopenten-1-ol | CCSD/cc-pVTZ | H···(C=C center) Distance | 2.68 Å | mdpi.com |

| (1R,2S)-1-Amino-2-indanol | DFT | OH···N H-bond Strength | ~9 kcal/mol (~37.7 kJ/mol) | mdpi.com |

Chirality introduces another layer of complexity to intramolecular interactions. The relative orientation of substituent groups in chiral molecules can either permit or prevent specific non-covalent interactions, leading to distinct structural and spectroscopic signatures. u-psud.fr

In systems like (1R,2S)-cis-1-amino-2-indanol, the cyclic nature of the molecule and the specific stereochemistry allow for the formation of an intramolecular hydrogen bond between the amino and hydroxyl groups. u-psud.fr This interaction is not possible in the (1R,2R)-trans diastereomer. researchgate.net Chiral recognition, the process by which a chiral molecule interacts differently with the enantiomers of another chiral molecule, is governed by a sensitive interplay of these non-covalent interactions. smu.edu Studies on the complexation of cis-1-amino-2-indanol with methyl lactate (B86563) have shown that weak, chirality-dependent interactions, such as a C-H···π bond, can determine the preferred structure of the resulting diastereomeric complex. researchgate.net Computational analysis of vibrational modes can be used to identify and quantify the strength of these decisive non-covalent interactions in chiral complexes. smu.edu

Theoretical Prediction of Vibrational Frequencies and Normal Mode Assignments

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the vibrational spectra (infrared and Raman) of molecules. These theoretical predictions are crucial for assigning the specific atomic motions, or normal modes, that correspond to experimentally observed vibrational bands.

Studies on 2-indanol, a close structural analog of 2-Methyl-2-indanol, have employed DFT and ab initio calculations to unravel its conformational complexity and vibrational dynamics. nih.gov A comprehensive study using the MP2/cc-pVTZ level of theory identified four stable conformers of 2-indanol, which can interchange via ring-puckering and the internal rotation of the hydroxyl group. nih.gov DFT calculations were subsequently used to predict the vibrational frequencies for these conformers, aiding in the assignment of their experimental spectra. nih.gov

One of the key features of the indan skeleton is its non-planar five-membered ring, which gives rise to characteristic low-frequency vibrations. For 2-indanol, fluorescence excitation and dispersed fluorescence spectroscopy, aided by DFT calculations, have assigned a low-frequency progression to a puckering motion coupled with a ring flapping mode. researchgate.net These modes are sensitive to substitution and conformation. researchgate.netkobv.de For instance, in 2-indanol, the ground state ring-puckering barrier is significantly affected by a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electrons of the aromatic ring. aip.org

The combination of experimental techniques like Laser-Induced Fluorescence (LIF) and resonantly enhanced multiphoton ionization (REMPI) with DFT calculations has been particularly powerful. researchgate.netaip.org This approach has allowed for the identification and vibrational analysis of different conformers of 2-indanol in supersonic jet expansions. aip.org The calculated vibrational frequencies and intensity distributions for the puckering mode of the five-membered ring have shown satisfactory agreement with experimental Zero Kinetic Energy (ZEKE) photoelectron spectra for different conformers. aip.org Similar computational strategies have been applied to other indanol derivatives, such as 1-indanol and 5-indanol, to assign their characteristic vibrational modes, including ring-puckering frequencies. rsc.org

Below is a table summarizing representative theoretical and experimental vibrational frequencies for low-frequency modes in indanol systems, illustrating the close agreement typically achieved.

| Compound | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Method |

| 2-Indanol | Puckering/Ring Flapping (Ground State) | - | ~147 | Dispersed Fluorescence researchgate.net |

| 2-Indanol | Puckering/Ring Flapping (Excited State) | - | 114 - 118 | Fluorescence Excitation researchgate.net |

| 2-Indanol | Puckering/Ring Twisting (Ground State) | - | 111 - 119 | SVL Spectra researchgate.net |

| 1-Indanol | Ring Folding (Ground State) | 147 | 147 | Dispersed Emission / B3LYP-D3BJ kobv.de |

| 1-Indanol | Ring Folding (Excited State) | 114 | 116 | REMPI / B3LYP-D3BJ kobv.de |

| 2-Amino-1-indanol | Ring Twisting/Puckering | 129 | 130 | DFT (B3LYP/6-31G) / SVL Emission researchgate.net |

| 2-Amino-1-indanol | Inter-ring Butterfly | 200 | 205 | DFT (B3LYP/6-31G) / SVL Emission researchgate.net |

This table is generated based on data from multiple sources. The specific conformer and level of theory can influence the exact values.

Mechanistic Insights from Computational Modeling (e.g., Transition State Analysis)

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at a molecular level. By mapping potential energy surfaces and locating transition states, researchers can understand reaction pathways, predict stereochemical outcomes, and rationalize the role of catalysts. numberanalytics.comle.ac.uk For indanol systems, which are often used as chiral ligands or synthons in asymmetric catalysis, such mechanistic insights are invaluable. researchgate.netresearchgate.net

A prominent example is the computational study of the Friedel-Crafts alkylation of indole (B1671886) with nitrostyrene, catalyzed by a thiourea (B124793) derivative of cis-aminoindanol. researchgate.net Using DFT calculations (M06-2X/6-311G(d,p)), researchers identified the key transition states responsible for the reaction's progress and stereoselectivity. The calculations revealed that the most stable transition state involves a network of hydrogen bonds: the indole is activated by a hydrogen bond to the catalyst's hydroxyl group, while the nitroalkene is coordinated to the thiourea moiety. researchgate.net A crucial interaction between the catalyst's hydroxyl group and the nitro group was also identified, explaining the lack of reactivity when the OH group is absent. researchgate.net By comparing the activation energies (ΔG‡) of competing transition states leading to different stereoisomers, the model could successfully predict the experimentally observed S configuration of the product. researchgate.net

Another area where computational modeling has provided clarity is in the study of tautomeric equilibria. In Schiff bases derived from 1-amino-2-indanol (B1258337), DFT calculations (M06-2X/6-311G(d,p)) were performed to understand the imine-enamine tautomerism. mdpi.com The study calculated the relative energies of the imine and enamine forms as well as the corresponding transition structures, providing insight into the intrinsic stability and interconversion facility of these species in both the gas phase and in solution. mdpi.com

Furthermore, computational studies have been instrumental in understanding the mechanisms of various catalytic reactions involving indanol derivatives. These include:

Asymmetric α-ketol rearrangement , where DFT calculations helped to establish the reaction pathway and the origin of stereoselectivity. researchgate.net

Catalytic transfer hydrogenation , where intermediates in reactions involving Ru-complexes and cis-1-amino-2-indanol were identified, leading to a proposed reaction mechanism. pnas.org

Iridium-catalyzed alkylation of amines , where DFT calculations detailed a three-step mechanism and showed that the dehydrogenation of the alcohol has a lower energy barrier than the competing dehydrogenation of the amine, thus favoring product formation. researchgate.net

The table below presents examples of calculated activation energies from a mechanistic study on an indanol-catalyzed reaction, highlighting the quantitative insights gained from transition state analysis.

| Reaction / System | Transition State | Description | Calculated ΔG‡ (kcal/mol) | Method |

| Friedel-Crafts Alkylation | TS11 | Catalyst without aromatic ring | 12.5 | M06-2X/6-311G(d,p) researchgate.net |

| Friedel-Crafts Alkylation | TS1 | Catalyst with aromatic ring | 11.0 (inferred) | M06-2X/6-311G(d,p) researchgate.net |

| Imine-Enamine Tautomerism | TS‡ (Compound 24/31) | Gas Phase Tautomerization | 11.01 | M06-2X/6-311G(d,p) mdpi.com |

| Imine-Enamine Tautomerism | TS‡ (Compound 38/43) | Gas Phase Tautomerization | 2.50 | M06-2X/6-311G(d,p) mdpi.com |

This table showcases how computational modeling can quantify energy barriers for different reaction pathways and catalyst structures.

These studies underscore the critical role of computational chemistry in modern chemical research. By providing a detailed picture of vibrational modes and reaction transition states, these theoretical approaches offer a level of insight that is often inaccessible through experimental means alone, accelerating the design of new catalysts and chemical transformations based on the versatile indanol scaffold.

Advanced Spectroscopic Characterization of 2 Methyl 2 Indanol and Indanol Derivatives

Vibrational Spectroscopy for Conformational and Structural Elucidation

Vibrational spectroscopy is a powerful tool for probing the conformational landscape of molecules by examining their characteristic vibrational modes. numberanalytics.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. numberanalytics.com This technique is particularly sensitive to the local environment of functional groups, making it ideal for identifying different conformers.

In the study of indanol derivatives, the hydroxyl (OH) stretching frequency is a key indicator of conformational differences. For instance, in 1-indanol (B147123), the equatorial (eq) conformer exhibits an OH stretching wavenumber at 3627 cm⁻¹, a result of stabilization through interaction with the aromatic ring. This is in contrast to the axial conformation, which has a higher OH stretching frequency. Supersonic jet IR spectroscopy is a valuable technique for isolating and studying these conformers in the gas phase, free from solvent effects.

For 2-indanol (B118314), the most stable conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the π-electrons of the benzene (B151609) ring. chemicalbook.comchemsrc.com This interaction significantly influences the molecule's vibrational frequencies. aip.org Studies combining fluorescence dip IR spectroscopy with quantum chemistry calculations have been used to assign the vibrational modes of different conformers of indanol derivatives. For example, in (±)-indan-1-ol, the OH and CH stretch modes of the two most abundant conformers were identified and assigned using this method. aip.orgnih.gov

| Compound | Conformer | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| 1-Indanol | Equatorial | OH Stretch | 3627 | |

| (±)-Indan-1-ol (Conformer A) | N/A | Aliphatic CH Stretch | 2876 | aip.org |

| 2916 | ||||

| 2936 | ||||

| 2963 | ||||

| 2984 | ||||

| (±)-Indan-1-ol (Conformer B) | N/A | Aliphatic CH Stretch | 2872 | aip.org |

| 2916 | ||||

| 2946 | ||||

| 2964 | ||||

| 2989 |

Electronic Spectroscopy for Excited State Dynamics and Conformer Identification

Electronic spectroscopy probes the transitions between different electronic states of a molecule, providing information about excited-state dynamics and helping to distinguish between different conformers.

Fluorescence Excitation Spectroscopy

Laser-induced fluorescence (LIF) excitation spectroscopy is a high-sensitivity technique used to study the electronic spectra of molecules in a supersonic jet. acs.org By monitoring the fluorescence emission as the excitation laser is scanned, a spectrum corresponding to the absorption of the molecule is obtained.

This method has been successfully applied to identify multiple conformers of 2-indanol and its derivatives. aip.orgresearchgate.net For instance, studies on jet-cooled (±)-indan-1-ol identified three low-energy conformers. aip.orgnih.gov The fluorescence excitation spectrum of 2-indanol has revealed the presence of at least four different conformers. researchgate.net The analysis of these spectra, often aided by quantum chemistry calculations, allows for the tentative assignment of ground state vibrational modes for each conformer. aip.orgnih.gov

Resonance Enhanced Multiphoton Ionization (REMPI)

Resonance Enhanced Multiphoton Ionization (REMPI) is a powerful technique that uses two or more photons to ionize a molecule, with an intermediate resonant step through an excited electronic state. aip.orgresearchgate.net This method provides both spectroscopic information and mass selectivity.

REMPI has been instrumental in identifying and characterizing the conformers of 2-indanol. chemicalbook.comaip.orgresearchgate.net In these experiments, three conformers of 2-indanol were identified. aip.orgresearchgate.net Conformer Ia features an intramolecular hydrogen bond between the -OH group and the phenyl ring, while in conformer IIb, the -OH group is in an equatorial position. aip.orgresearchgate.net The vibrational structures of the first electronically excited state for the two major conformers have been assigned through REMPI studies. aip.orgresearchgate.net

Single Vibronic Level Dispersed Fluorescence Spectroscopy

Single Vibronic Level Dispersed Fluorescence (SVLDF) spectroscopy involves exciting a specific vibronic level in the excited electronic state and then dispersing the resulting fluorescence to observe the vibrational levels in the ground electronic state. aip.org This technique provides detailed information about the vibrational structure of the ground state and the coupling between different vibrational modes. aip.orgnih.gov

SVLDF has been used in conjunction with REMPI to assign the spectral features of 1-indanol to specific conformers. rsc.org The dispersed fluorescence data for 2-indanol have indicated a significantly higher ring-puckering barrier in the ground state than previously suggested. aip.org In studies of (±)-indan-1-ol, dispersed fluorescence spectra clearly showed the coupling of low-frequency modes, a characteristic feature of substituted indanes. aip.orgnih.gov

| Wavenumber (cm⁻¹) | Reference |

|---|---|

| 66 | aip.org |

| 112 | |

| 307 |

Zero Kinetic Energy (ZEKE) Photoelectron Spectroscopy

Zero Kinetic Energy (ZEKE) photoelectron spectroscopy is a high-resolution technique used to study the vibrational spectroscopy of cations. aip.orgresearchgate.net By detecting only those electrons with zero kinetic energy, very sharp spectral features are obtained, allowing for precise determination of ionization energies and cationic vibrational frequencies.

ZEKE spectroscopy has been used to investigate the vibrational spectroscopy of the cations of the two major conformers of 2-indanol. aip.orgresearchgate.net The two conformers exhibit dramatically different vibrational distributions in their ZEKE spectra. The spectrum of conformer Ia shows an extensive progression in the puckering mode of the five-membered ring, indicating a significant change in geometry upon ionization. aip.orgresearchgate.net In contrast, the ZEKE spectrum of conformer IIb is dominated by single vibronic transitions, suggesting that the molecular frame remains largely unchanged during ionization. aip.orgresearchgate.net The adiabatic ionization energies for conformer Ia and conformer IIb of 2-indanol have been determined to be 68593 ± 5 cm⁻¹ and 68981 ± 5 cm⁻¹, respectively. aip.org

| Conformer | Adiabatic Ionization Energy (cm⁻¹) | Reference |

|---|---|---|

| Ia | 68593 ± 5 | aip.org |

| IIb | 68981 ± 5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and structural analysis of organic compounds. mdpi.com For indanol derivatives, NMR provides critical insights into the molecular framework, purity, and three-dimensional structure in solution.

Proton (¹H) NMR spectroscopy is fundamental for confirming the identity and assessing the purity of 2-Methyl-2-indanol. The principle of quantitative ¹H-NMR relies on the direct proportionality between the integrated area of a signal and the number of protons generating that signal, making it a powerful technique for purity determination. mdpi.com

The structure of 2-Methyl-2-indanol can be unequivocally confirmed by comparing its ¹H NMR spectrum to that of its parent compound, 2-indanol. In 2-indanol, the proton at the C2 position (bearing the hydroxyl group) typically appears as a multiplet. rsc.orgchemicalbook.com The adjacent methylene (B1212753) protons at C1 and C3 are diastereotopic and appear as distinct doublets of doublets due to geminal and vicinal coupling. rsc.org

For 2-Methyl-2-indanol, the substitution of the C2 proton with a methyl group leads to distinct and predictable changes in the ¹H NMR spectrum:

The multiplet corresponding to the C2 proton is absent.

A new singlet appears in the aliphatic region (typically δ 1.0-1.5 ppm), corresponding to the three protons of the newly introduced methyl group.

The signals for the C1 and C3 methylene protons simplify significantly. Lacking a proton at C2 to couple with, these protons would appear as singlets or, if magnetically non-equivalent, as an AB quartet.

The aromatic protons on the benzene ring typically appear as a multiplet in the δ 7.1-7.3 ppm range. rsc.org

The purity of a sample can be assessed by integrating the signals and ensuring the proton counts match the expected structure, and by the absence of extraneous peaks that would indicate impurities. mdpi.com

Table 1: Comparison of Characteristic ¹H NMR Signals for 2-Indanol and Predicted Signals for 2-Methyl-2-indanol. Note: Data for 2-indanol is based on literature values. rsc.orgchemicalbook.com Data for 2-Methyl-2-indanol is predictive.

| Proton Position | 2-Indanol (Observed) | 2-Methyl-2-indanol (Predicted) | Multiplicity |

|---|---|---|---|

| Aromatic (H4-H7) | ~ δ 7.2 ppm | ~ δ 7.2 ppm | Multiplet |

| C2-H | ~ δ 4.7 ppm | Absent | Multiplet |

| C1-H₂, C3-H₂ | ~ δ 2.9-3.3 ppm | ~ δ 2.8-3.2 ppm | Doublet of Doublets |

| C1-H₂, C3-H₂ | Singlet or AB Quartet | ||

| C2-CH₃ | Absent | ~ δ 1.4 ppm | Singlet |

| OH | Variable | Variable | Broad Singlet |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. pressbooks.pubacs.org In proton-decoupled ¹³C NMR spectra, each non-equivalent carbon atom typically produces a single sharp peak, making it a powerful tool for counting the number of distinct carbon environments. acs.orgchemguide.co.uk

The ¹³C NMR spectrum of 2-Methyl-2-indanol is readily distinguished from that of 2-indanol. The spectrum of 2-indanol shows a signal for the C2 methine carbon (a carbon bonded to one hydrogen) at approximately δ 76 ppm. chemicalbook.com The key differentiators in the spectrum of 2-Methyl-2-indanol are:

The appearance of a signal for a quaternary carbon (C2), which is shifted downfield compared to the methine carbon of 2-indanol due to the substitution effect of the methyl group.

The presence of a new signal in the aliphatic region (typically δ 20-30 ppm) corresponding to the methyl carbon. chemguide.co.uk

The signals for the C1 and C3 methylene carbons remain in a similar region but may experience a slight shift.

The aromatic carbons appear in the typical range of δ 120-145 ppm. acs.org

The presence of the correct number of signals, including one for a quaternary carbon and one for a methyl carbon, provides definitive structural confirmation. acs.org

Table 2: Comparison of Characteristic ¹³C NMR Chemical Shifts for 2-Indanol and Predicted Shifts for 2-Methyl-2-indanol. Note: Data for 2-indanol is based on literature values. chemicalbook.com Data for 2-Methyl-2-indanol is predictive.

| Carbon Position | 2-Indanol (Observed, δ ppm) | 2-Methyl-2-indanol (Predicted, δ ppm) | Carbon Type |

|---|---|---|---|

| C3a, C7a (Quaternary) | ~ 141 | ~ 140-142 | C |

| C4, C7 (Aromatic) | ~ 124-125 | ~ 124-126 | CH |

| C5, C6 (Aromatic) | ~ 127 | ~ 127-128 | CH |

| C2 | ~ 76 | ~ 78-82 | CH (Indanol) / C (Methylindanol) |

| C1, C3 | ~ 42 | ~ 45-50 | CH₂ |

| C2-CH₃ | Absent | ~ 25-30 | CH₃ |

While 1D NMR spectra establish connectivity, advanced 2D NMR techniques are required to probe the three-dimensional structure and conformation of indanol derivatives. mdpi.com

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through chemical bonds. In a COSY spectrum of 2-indanol, cross-peaks would connect the C2 proton to the protons on C1 and C3. For 2-Methyl-2-indanol, the absence of these cross-peaks would provide further evidence for the substitution at the C2 position. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is paramount for conformational analysis as it identifies protons that are close to each other in space, regardless of whether they are connected by bonds. nih.govintermediateorgchemistry.co.uk The magnitude of the NOE enhancement is related to the distance between the protons. nih.govhmdb.ca In the indanol framework, the five-membered ring is not planar and can adopt different puckered conformations. A NOESY experiment on 2-Methyl-2-indanol could reveal key spatial relationships:

An NOE correlation between the protons of the C2-methyl group and the aromatic proton at C4 would indicate a conformation where the methyl group is oriented towards that side of the benzene ring.

The presence or absence of NOEs between the methyl group and the methylene protons at C1 and C3 helps to define the ring's pucker and the average orientation of the substituents. researchgate.net

By combining distance constraints from NOESY with coupling constant analysis and computational modeling, a detailed picture of the preferred solution-state conformation of 2-Methyl-2-indanol can be constructed. core.ac.uknih.gov

Mass Spectrometry for Molecular Characterization and Reaction Intermediate Detection

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structure. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. core.ac.uk For 2-Methyl-2-indanol (C₁₀H₁₂O), HRMS would confirm the molecular ion peak at an exact mass of 148.0888 Da, distinguishing it from other isomers or compounds with the same nominal mass.

The fragmentation pattern in electron ionization (EI) mass spectrometry offers further structural clues. The fragmentation of indanols can be complex, sometimes involving ring opening. libretexts.org For 2-Methyl-2-indanol, the tertiary alcohol structure would dictate the primary fragmentation pathways, which are predicted to include:

α-Cleavage: The loss of a methyl radical (•CH₃, 15 Da) is expected to be a major pathway, leading to a stable, resonance-stabilized oxonium ion at m/z 133. This is a characteristic fragmentation for tertiary alcohols. Current time information in Bangalore, IN.

Dehydration: The loss of a water molecule (H₂O, 18 Da) from the molecular ion is another common fragmentation for alcohols, which would produce an ion at m/z 130. Current time information in Bangalore, IN.

Loss of Propylene (B89431): Cleavage of the five-membered ring could lead to the loss of a propylene fragment (C₃H₆, 42 Da), resulting in an ion at m/z 106.

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of 2-Methyl-2-indanol.

| m/z | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 148 | [C₁₀H₁₂O]⁺• | - | Molecular Ion (M⁺•) |

| 133 | [M - CH₃]⁺ | •CH₃ (15 Da) | α-Cleavage |

| 130 | [M - H₂O]⁺• | H₂O (18 Da) | Dehydration |

| 105 | [C₇H₅O]⁺ | •C₃H₇ (43 Da) | Ring Cleavage + H rearrangement |

While conventional MS analyzes stable compounds, ambient ionization techniques like Desorption Electrospray Ionization (DESI) allow for the direct analysis of reactions in solution with minimal sample preparation, enabling the detection of short-lived reaction intermediates. wiley-vch.demit.edu This has proven particularly valuable in studying reactions involving indanol derivatives.

Research has demonstrated the use of DESI coupled with high-resolution mass spectrometry to study the mechanism of catalytic transfer hydrogenation, where amino-indanol derivatives are used as chiral ligands for ruthenium catalysts. In these experiments, a solution of the ligand in a solvent like methanol (B129727) is sprayed onto a surface containing the ruthenium pre-catalyst. The reaction begins the moment the droplets hit the surface, and because the setup is positioned close to the mass spectrometer inlet, species formed on a millisecond timescale can be intercepted and analyzed. wiley-vch.de

This technique has allowed for the identification of previously unrecognized transient species, such as unique Ru(II) and Ru(IV) complexes that incorporate solvent molecules. The ability of DESI-MS to capture these fleeting intermediates provides direct evidence for proposed mechanistic pathways and can reveal competing or inhibitory reactions that are invisible to slower techniques like NMR. This approach is crucial for optimizing catalytic systems and gaining a deeper understanding of reaction dynamics.

Mechanistic Studies of Reactions Involving 2 Methyl 2 Indanol Derivatives

Investigations of Catalytic Transfer Hydrogenation Mechanisms

Catalytic transfer hydrogenation (CTH) is a powerful method for the reduction of unsaturated compounds, where hydrogen is transferred from a donor molecule, often a secondary alcohol, to an acceptor. Derivatives of indanol, particularly aminoindanols, have proven to be effective ligands in ruthenium-based catalysts for these reactions.

Chiral β-amino alcohols derived from the indane framework are valuable ligands for ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). The ruthenium complex formed from the dimer [RuCl2(p-cymene)]2 and (1S,2R)-1-amino-2-indanol is an efficient catalyst for the ATH of N-(diphenylphosphinyl)imines, yielding the corresponding phosphinamides with high yields and enantiomeric excess up to 82%. mdpi.com

| Entry | Catalyst System | Base | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|---|

| 1 | [RuCl2(p-cymene)]2 / (1S,2R)-1-amino-2-indanol | K2CO3 | 80 | 18 | 99 | 75 |

| 2 | [RuCl2(p-cymene)]2 / (1S,2R)-1-amino-2-indanol | i-PrOK | 25 | 0.5 | 99 | 82 |

| 3 | [RuCl2(p-cymene)]2 / (1S,2R)-1-amino-2-indanol | KOH | 25 | 1 | 99 | 80 |

The mechanism of ruthenium-catalyzed transfer hydrogenation is generally understood to proceed through key transient intermediates, most notably ruthenium-hydride (Ru-H) species. In reactions catalyzed by Ru(II) complexes with phosphine-carboxamide ligands, mechanistic studies, including binding studies, have shown that an isopropoxide ion from the solvent first coordinates to the metal by displacing a chloride ligand. rsc.org This is followed by the generation of a Ru-H intermediate, which is directly involved in the catalytic cycle. rsc.org This hydride species is responsible for delivering the hydrogen to the substrate.

While the specific intermediates for all indanol-based systems have not been isolated, the proposed mechanisms follow this general pathway. For instance, in the Ru-BINAP system, a monohydride mechanism is operative where a hydride is added to the carbonyl carbon. youtube.com The catalytic cycle involves the coordination of the substrate to a ruthenium monohydride complex, insertion of the hydride onto the carbonyl carbon, and subsequent protonation to yield the alcohol product. youtube.com It is widely accepted that similar ruthenium hydride intermediates are the active species in transfer hydrogenation reactions employing indanol-derived ligands.

Radical-Mediated Pathways in Functionalization Reactions (e.g., C–N Bond Formation)

Radical-mediated reactions offer a powerful alternative for C–N bond formation by enabling the functionalization of unactivated C–H bonds. These pathways typically involve the generation of a nitrogen-centered or carbon-centered radical, which then participates in the bond-forming step.

A common strategy involves the generation of an N-centered radical, which can then undergo an intramolecular 1,5-hydrogen atom transfer (HAT) to create a carbon-centered radical at a specific position. sci-hub.se This regioselectivity is a key advantage of radical relay mechanisms. For the synthesis of β-amino alcohols, an alcohol substrate can be transiently converted into an imidate radical. sci-hub.se This radical facilitates a regioselective 1,5-HAT, generating a β-radical that can be trapped to form the C–N bond. sci-hub.senih.gov Enantioselectivity in such processes can be achieved by using a chiral catalyst, such as a copper complex, which controls the HAT step and the subsequent amination. sci-hub.senih.gov While these methods have not been explicitly reported with 2-methyl-2-indanol derivatives, the principles of intramolecular HAT from a suitably positioned N-centered radical could be applied to functionalize the indane skeleton.

Another approach involves the direct trapping of a carbon-centered radical by an amine or an imine intermediate. nih.gov For example, alkyl radicals generated via C-S bond cleavage of cysteine derivatives can participate in various C-C bond-forming reactions, and similar strategies could be envisioned for C-N bond formation with indanol-derived radicals. researchgate.net

Nitrene Chemistry for C-H Amination

Nitrene insertion into C–H bonds is a highly attractive and atom-economical strategy for directly installing amino groups into organic molecules. rsc.orgbohrium.com The reaction involves a highly reactive nitrene intermediate, which can be generated from various precursors like iminoiodinanes or azides. rsc.orgresearchgate.net The precise nature of the C–H insertion step, whether it is a concerted process or a stepwise radical mechanism, remains a subject of investigation and can depend on the specific catalyst and substrate. rsc.org

Transition metal catalysts, often based on rhodium, ruthenium, or iron, are typically employed to control the reactivity and selectivity of the nitrene intermediate, often via the formation of a transient metal-nitrenoid species. bohrium.com This approach prevents the formation of free, unselective nitrenes and allows for highly chemo-, regio-, and stereoselective aminations. While direct applications of this chemistry to 2-methyl-2-indanol are not widely documented, the principles are broadly applicable. For instance, benzylic C-H amination is a known process that occurs with good yield and diastereoselectivity. bohrium.com Given the presence of benzylic C-H bonds in the indane framework, derivatives of 2-methyl-2-indanol could be suitable substrates for such catalytic C-H amination reactions, provided a suitable directing group or inherent substrate reactivity is present. Bifunctional reagents like N-aminopyridinium salts can also be used, where a C-H aminopyridylation is followed by a cross-coupling reaction, achieving a formal aryl nitrene insertion. nih.govresearchgate.net

Stereochemical Mechanisms in Ring-Closure Reactions (e.g., Oxazolidine (B1195125) Formation)

Derivatives of indanol, such as 1-amino-2-indanol (B1258337), are conformationally restricted amino alcohols that serve as excellent models for studying the stereochemical mechanisms of ring-closure reactions. The formation of fused 1,3-oxazolidines from the reaction of 1-amino-2-indanol with salicylaldehydes has been thoroughly investigated, revealing a competition between kinetic and thermodynamic control.

The initial condensation reaction leads to the formation of Schiff bases (imines). These imines can exist in equilibrium with cyclic oxazolidine structures. Mechanistic studies have shown that while oxazolidines can be formed under kinetic control, the corresponding open-chain imines are often the thermodynamically more stable products. However, under acylating conditions, the imine cyclizes to form a stable N-acyl oxazolidine. The stereochemical outcome of this cyclization is highly controlled, leading exclusively to the formation of 2,4-trans-oxazolidines. This high degree of stereocontrol is dictated by the rigid indane backbone, which directs the approach of the reacting groups. DFT calculations and experimental evidence, including crystallographic analyses, have confirmed that the 2,4-trans diastereomer is the favored product of this ring-closure.

Thermal Decomposition Mechanisms

For a tertiary alcohol like 2-methyl-2-indanol, key potential decomposition pathways would likely include:

Dehydration: Elimination of a water molecule to form an alkene. For 2-methyl-2-indanol, this would lead to the formation of 2-methyl-1H-indene or 2-methyl-2H-indene. This is often a dominant pathway for alcohols at high temperatures. doi.org

C-C Bond Cleavage: Homolytic cleavage of carbon-carbon bonds. The bond between the tertiary carbon (C2) and the methyl group, or the bonds within the five-membered ring (C1-C2 or C2-C3), could break to form radical intermediates. For 2-methyl-2-butanol, C-C bond cleavage to produce methyl and other alkyl radicals is a significant pathway. doi.org

Ring Opening: Cleavage of the bonds within the indane ring system, leading to the formation of various aromatic and aliphatic fragments.

Studies on the thermal degradation of other functionalized small molecules, such as 2-amino-2-methyl-1-propanol, also highlight the complexity of these processes, which can involve cyclization, fragmentation, and polymerization, depending on the conditions and functional groups present. researchgate.net Without specific experimental data, these pathways remain hypothetical for 2-methyl-2-indanol but provide a framework for understanding its potential thermal behavior.

Applications of 2 Methyl 2 Indanol and Its Derivatives in Advanced Organic Synthesis

Chiral Ligands in Asymmetric Catalysis

The fixed orientation of substituents on the five-membered ring of the indane system makes its derivatives, such as cis-1-amino-2-indanol, ideal backbones for chiral ligands. mdpi.com These ligands coordinate to metal centers or form organocatalysts, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction.

Catalysts derived from cis-1-amino-2-indanol are renowned for their effectiveness in the enantioselective reduction of carbonyl compounds. mdpi.com Oxazaborolidine catalysts, formed from the reaction of a borane (B79455) source with a chiral β-amino alcohol, are a cornerstone of asymmetric reduction. Those derived from indanol often exhibit superior efficiency compared to catalysts built from other chiral amino alcohols. mdpi.comnih.gov

A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, where an oxazaborolidine catalyst activates borane for the enantioselective reduction of prochiral ketones. The in situ generation of these catalysts from precursors like (1S, 2R)-(-)-cis-1-amino-2-indanol offers a practical approach. ijprs.comijprs.com For instance, the combination of (1S, 2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium (B224687) borohydride (B1222165), and methyl iodide has been shown to effectively reduce a range of substituted acetophenones to their corresponding chiral alcohols with high yields and enantioselectivities. ijprs.comijprs.com The steric bulk of the indanyl moiety effectively shields one face of the ketone-catalyst complex, directing the hydride attack to the opposite face. ijprs.com

Research has demonstrated that the choice of borohydride reagent significantly impacts the reaction's efficiency and stereoselectivity. While sodium borohydride gives poor enantioselectivity, bulkier reagents like tetrabutylammonium borohydride lead to excellent results. ijprs.comijprs.com

Table 1: Enantioselective Reduction of Acetophenones using an in situ Generated Indanol-Derived Oxazaborolidine Catalyst

| Substrate (Acetophenone Derivative) | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | 89 | 91 |

| o-Chloroacetophenone | 92 | 96 |

| m-Chloroacetophenone | 90 | 94 |

| p-Chloroacetophenone | 91 | 95 |

| p-Bromoacetophenone | 92 | 94 |

| p-Fluoroacetophenone | 88 | 92 |

Data sourced from studies on the in situ synthesis of chiral oxazaborolidine catalysts. ijprs.comijprs.com

Furthermore, B-methyl oxazaborolidine derived from (1R,2S)-aminoindanol has been successfully used in the synthesis of key pharmaceutical intermediates, such as in the preparation of (R,R)-formoterol, where a bromo ketone was reduced with 98% yield and 96% ee. nih.gov

Bifunctional organocatalysts, which possess both a Lewis basic site and a hydrogen-bond donor site, are powerful tools in asymmetric synthesis. Thioureas derived from chiral aminoindanols are exemplary in this class. mdpi.com These catalysts can simultaneously activate both the nucleophile and the electrophile, organizing them within a chiral pocket to facilitate a highly stereoselective reaction.

A notable application is the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes. beilstein-journals.org Thiourea (B124793) catalysts bearing a chiral indanol substituent have been developed to promote this reaction with high yields and enantiomeric excesses. mdpi.com For example, a catalyst derived from cis-1-amino-2-indanol effectively catalyzes the addition of various indoles to nitrostyrenes, affording the desired products with up to 88% yield and 89% ee. beilstein-journals.org The thiourea moiety activates the nitroalkene via hydrogen bonding, while the tertiary amine group on the catalyst deprotonates the indole (B1671886). mdpi.combeilstein-journals.org

More recently, charged thiourea organocatalysts, incorporating a pyridinium (B92312) or quinolinium salt with a chiral 2-indanol (B118314) substituent, have been reported. acs.orgnsf.gov These positively charged catalysts show significantly enhanced activity in the Friedel-Crafts alkylation of indoles, achieving good yields and enantioselectivities even without an additional hydrogen-bond donor site. acs.orgnsf.gov

Table 2: Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene using an Indanol-Thiourea Catalyst

| Indole Derivative | Nitroalkene Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| Indole | Phenyl | 85 | 89 |

| 2-Methylindole | Phenyl | 88 | 85 |

| 5-Methoxyindole | Phenyl | 80 | 88 |

| Indole | 4-Chlorophenyl | 82 | 86 |

Data sourced from research on aminoindanol-based bifunctional organocatalysts. beilstein-journals.org

The versatility of the indanol scaffold extends to its use in a variety of metal-catalyzed transformations, where it serves as a chiral ligand for rhodium, ruthenium, and manganese complexes. mdpi.com

Rhodium (Rh) Complexes: cis-1-Amino-2-indanol has been used to synthesize mononuclear Rh(I) complexes. researchgate.net These complexes, where the aminoindanol (B8576300) can act as an N-monodentate or a chelating N,O-ligand, are precursors for catalytic applications. researchgate.net Furthermore, rhodium complexes incorporating indanol-derived ligands have been investigated for C-H amination reactions. mdpi.com Heterobimetallic bismuth-rhodium paddlewheel complexes, which can feature chiral ligands, have also shown high selectivity in carbene transfer reactions. nih.gov

Ruthenium (Ru) Complexes: Ruthenium catalysts are widely used in hydrogenation and C-H activation reactions. Chiral ligands are crucial for achieving enantioselectivity. While a broad range of chiral ligands have been paired with ruthenium, those derived from the rigid indane framework are of significant interest. nih.govchimia.ch For example, ruthenium complexes featuring ligands from cis-1-amino-2-indanol have been employed in C-H amination processes. mdpi.com

Manganese (Mn) Complexes: Chiral manganese(III)-salen complexes are well-known for their utility in asymmetric epoxidation and oxidation reactions. Indanol derivatives have been incorporated into these ligand frameworks to induce chirality. For instance, a heterogenized chiral imino indanol complex of manganese, [Mn(L)(OH)], has been shown to be a highly efficient catalyst for the aerobic epoxidation of olefins. rsc.org This catalyst provided excellent conversion and selectivity, and notably high enantioselectivity for several substrates. rsc.org In other work, chiral Mn(III)-salen complexes have been used for the kinetic resolution of racemic secondary alcohols, including (±)-1-indanol itself, demonstrating the catalyst's ability to differentiate between enantiomers of a structurally related substrate. nih.gov

Table 3: Asymmetric Epoxidation of Olefins using a Heterogenized Chiral Imino Indanol Manganese Complex

| Olefin | Conversion (%) | Epoxide Selectivity (%) | Enantiomeric Excess (ee, %) |

| cis-Stilbene | 98 | 98 | 90 |

| trans-Stilbene | 95 | 96 | 85 |

| Indene (B144670) | 98 | 95 | 88 |

| 1,2-Dihydronaphthalene | 96 | 94 | 100 |

Data sourced from research on heterogenized chiral manganese catalysts. rsc.org

Chiral Auxiliaries in Diastereoselective Transformations